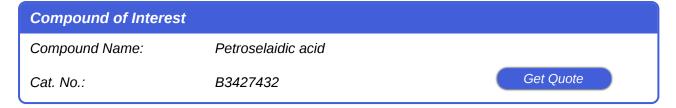


A Comparative Analysis of the Mechanisms of Action: Petroselaidic Acid vs. Petroselinic Acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known mechanisms of action for **petroselaidic acid** and petroselinic acid. While both are isomers of octadec-6-enoic acid, their distinct cis and trans configurations lead to different biological activities and downstream effects. This document summarizes the available experimental data, outlines key experimental protocols, and visualizes the relevant signaling pathways to facilitate a deeper understanding of these two fatty acids.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the biological effects of **petroselaidic acid** and petroselinic acid.

Table 1: Effects of Petroselaidic Acid on Gene Expression in HepG2 Cells



Gene	Function	Fold Change (vs. Control)	Concentration	Cell Line
SREBP-1c	Fatty Acid Synthesis Regulation	Upregulated	100 μΜ	HepG2
ACACA	Fatty Acid Synthesis	Upregulated	100 μΜ	HepG2
FASN	Fatty Acid Synthesis	Upregulated	100 μΜ	HepG2
SCD1	Fatty Acid Synthesis	Upregulated	100 μΜ	HepG2
SREBP-2	Cholesterol Synthesis Regulation	Upregulated	100 μΜ	HepG2
HMGCR	Cholesterol Synthesis	Upregulated	100 μΜ	HepG2
HMGCS1	Cholesterol Synthesis	Upregulated	100 μΜ	HepG2
FDFT1	Cholesterol Synthesis	Upregulated	100 μΜ	HepG2

Data from Vahmani, P., et al. (2017).[1]

Table 2: Inhibitory and Modulatory Effects of Petroselinic Acid



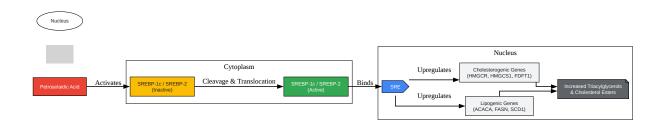
Target/Process	Effect	IC ₅₀ / Concentration	System/Cell Line
Protein Tyrosine Phosphatase 1B (PTP1B)	Inhibition	IC50 = 6.99 mmol/L	In vitro
Prostaglandin E2 (PGE2) Production	Reduction	0.1 μΜ	Keratinocytes
Intracellular Adhesion Molecule (ICAM)	Decreased Production	Not specified	Fibroblasts
Candida albicans Biofilm Formation	Inhibition	MIC = 2-16 μg/mL	In vitro
Staphylococcus aureus Virulence Factors	Inhibition	10-100 μg/mL	S. aureus 6538
Type I Interferon Production	Suppression	200 μΜ	A549, BJ5ta, U937 cells

Data compiled from multiple sources.[2][3][4][5]

Signaling Pathways and Mechanisms of Action Petroselaidic Acid: Upregulation of Lipogenesis and Cholesterogenesis

Petroselaidic acid, the trans-isomer of petroselinic acid, has been shown to increase the cellular content of triacylglycerols and cholesterol esters in liver cells.[1] This is achieved through the upregulation of key genes involved in fatty acid and cholesterol synthesis. The proposed mechanism involves the activation of sterol regulatory element-binding proteins (SREBPs), specifically SREBP-1c for fatty acid synthesis and SREBP-2 for cholesterol synthesis.





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Caption: **Petroselaidic acid** upregulates lipogenic and cholesterogenic gene expression via SREBP activation.

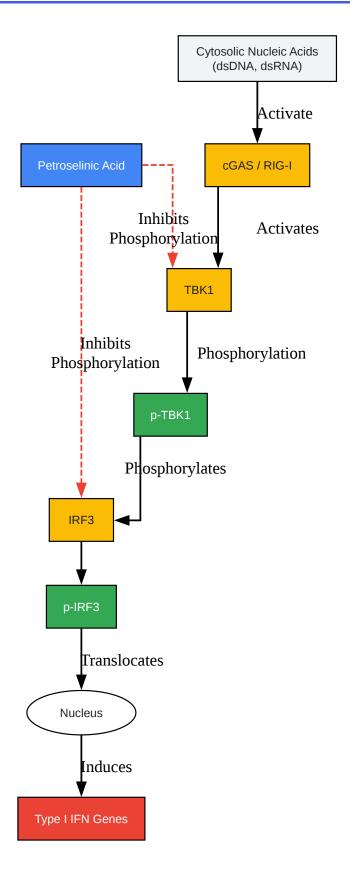
Petroselinic Acid: Multifaceted Inhibitory and Modulatory Roles

Petroselinic acid exhibits a broader range of biological activities, including anti-inflammatory, antidiabetic, antibacterial, and antiviral effects. Its mechanisms are more diverse and appear to involve the modulation of several distinct signaling pathways.

1. Anti-Inflammatory and Immune Modulation:

Petroselinic acid demonstrates anti-inflammatory properties by reducing the production of prostaglandin E2 (PGE2) and intracellular adhesion molecule (ICAM).[4] Furthermore, it has been identified as a suppressor of the type I interferon (IFN) response to cytosolic nucleic acids. This is achieved by inhibiting the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), key components of this innate immune pathway.[5]





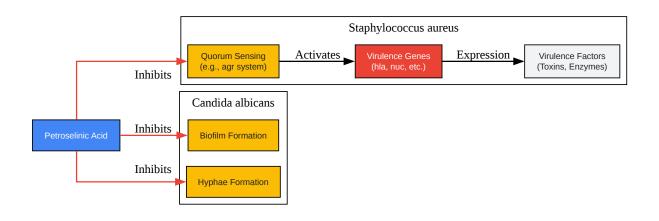
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Caption: Petroselinic acid inhibits type I interferon production by targeting TBK1 and IRF3 phosphorylation.

2. Antibacterial and Antifungal Activity:

Petroselinic acid has been shown to inhibit biofilm formation in microorganisms like Candida albicans and suppress the growth and virulence factor production in Staphylococcus aureus.[3] [6] The latter is achieved through the inhibition of quorum sensing pathways, which are crucial for bacterial communication and coordination of group behaviors, including virulence. It has been observed to inhibit the expression of genes such as agrA, RNAIII, hla, nuc1, nuc2, and saeR in S. aureus.[3][6]



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